molecular formula C12H14N2O2S B5809195 N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide

N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide

Cat. No.: B5809195
M. Wt: 250.32 g/mol
InChI Key: MWQLWLMEIONSEH-UHFFFAOYSA-N
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Description

N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide is a benzothiazole derivative characterized by a propanamide group at position 2 and an ethoxy substituent at position 4 of the benzothiazole ring. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused aromatic ring system, known for their pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . This compound’s structural framework is frequently modified to explore structure-activity relationships (SAR), as seen in analogues with varied substituents on the benzothiazole or propanamide moieties .

Properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-3-10(15)13-12-14-11-8(16-4-2)6-5-7-9(11)17-12/h5-7H,3-4H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWQLWLMEIONSEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(C=CC=C2S1)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide typically involves the condensation of 2-aminobenzenethiol with ethyl 4-bromo-2-oxobutanoate, followed by cyclization and subsequent amidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives, including this compound, often involve large-scale batch or continuous flow processes. These methods aim to optimize yield and purity while minimizing environmental impact. Green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is characterized by its benzothiazole moiety, which is often associated with a variety of biological activities, including:

  • Antimicrobial Activity : Benzothiazole derivatives have shown significant antimicrobial properties, making them candidates for developing new antibiotics. Initial studies suggest that N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide may exhibit similar effects, potentially inhibiting the growth of various pathogens.
  • Anticancer Properties : Research indicates that benzothiazole compounds can induce apoptosis in cancer cells. The structural components of this compound suggest it may interact with cellular pathways involved in cancer progression .

Neuroprotective Effects

Recent studies have identified benzothiazole derivatives as potential inhibitors of protein kinases involved in neurodegenerative diseases. For instance, compounds with similar structures have been shown to inhibit CK-1δ, a kinase implicated in disorders like Amyotrophic Lateral Sclerosis (ALS). This suggests that this compound could be explored for its neuroprotective effects against such diseases .

Antitubercular Activity

Benzothiazole derivatives have been investigated for their antitubercular properties. Recent advancements highlight the synthesis of new benzothiazole-based compounds that exhibit potent activity against Mycobacterium tuberculosis. Given the structural similarities, this compound could potentially be evaluated for its efficacy against tuberculosis .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of benzothiazole derivatives and their biological activity is crucial for drug design. Studies focusing on modifying the benzothiazole core have revealed insights into how different substituents affect potency and selectivity against various biological targets. This compound serves as a valuable scaffold for exploring these relationships .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions that require optimization to enhance yield and purity. Techniques such as microwave-assisted synthesis and one-pot reactions are being explored to streamline the production process while maintaining the compound's bioactivity .

Case Study 1: Antimicrobial Activity

A study conducted on similar benzothiazole compounds demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the ethoxy group could enhance antibacterial activity.

Case Study 2: Neuroprotective Potential

In vitro assays revealed that certain benzothiazole derivatives protected neuronal cells from oxidative stress-induced apoptosis. This highlights the potential of this compound in neurodegenerative disease models.

Application AreaPotential FindingsReferences
Antimicrobial ActivitySignificant inhibition of bacterial growth,
Anticancer PropertiesInduction of apoptosis in cancer cell lines
Neuroprotective EffectsInhibition of CK-1δ related to ALS ,
Antitubercular ActivityPotent activity against M. tuberculosis ,

Mechanism of Action

The mechanism of action of N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key analogues, focusing on substituents, synthesis yields, melting points, and spectral

Compound Name & Evidence ID Substituents/Modifications Yield (%) Melting Point (°C) Key Spectral Features (FTIR/NMR)
Target Compound 4-ethoxy-benzothiazole, propanamide - - Expected NH (3265–3285 cm⁻¹), C=O (1678–1680 cm⁻¹), C-O-C (1250 cm⁻¹)
17b 4-nitrobenzenesulfonyl, phenyl groups on propanamide 83.98 111.5–111.7 NH (3280 cm⁻¹), NO₂ (1530 cm⁻¹), SO₂N (1350 cm⁻¹); δ 7.2–8.1 ppm (aromatic H)
17c Indole ring, 4-nitrobenzenesulfonyl 99.33 140.0–140.4 NH (3275 cm⁻¹), indole C-H (3050 cm⁻¹); δ 6.9–8.3 ppm (aromatic/indole H)
4j Piperazine-linked benzothiazole, morpholin-4-carboxamide 85 - Morpholine C-O (1120 cm⁻¹); δ 3.6–3.8 ppm (piperazine CH₂)
Compound 8 Methylbenzoimidazol-2-yl, 5-methylisoxazol-3-yl - - NHCO (3265 cm⁻¹), CO (1678 cm⁻¹); δ 3.30 ppm (N-CH₃), 6.50 ppm (isoxazole H)
Compound 1,1-Dioxido-3-oxo-benzothiazole, 4-methylthiazol-2-yl - - SO₂ (1350 cm⁻¹), C=O (1685 cm⁻¹); δ 2.32 ppm (CH₃-thiazole)
Compound 4-methoxy, 6-phenylcarbamamido-benzothiazole - - NH (3300 cm⁻¹), C=O (1680 cm⁻¹); δ 7.4–7.8 ppm (phenyl H)
Compound 3-Benzoylphenyl, 4-methyl-benzothiazole - - C=O (1680 cm⁻¹), aromatic C-H (3050 cm⁻¹); δ 7.5–8.0 ppm (benzoyl H)

Key Observations :

  • Bulkier Substituents : Compounds with indole (17c) or benzoylphenyl () groups exhibit higher melting points, suggesting increased crystalline stability .
  • Heterocyclic Additions : Piperazine (4j) and morpholine (4j) improve solubility due to their polar nature, while methylbenzoimidazole (Compound 8) may enhance π-π stacking interactions .

Biological Activity

N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiazole moiety, which is known for its pharmacological significance. The chemical formula is C12H14N2O2SC_{12}H_{14}N_2O_2S, highlighting the presence of an ethoxy group that enhances its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, disrupting essential biochemical pathways. This mechanism is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activity, potentially influencing signaling pathways associated with inflammation and cancer progression.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays against various cancer cell lines have shown promising results:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)0.65Induction of apoptosis via p53 activation
HeLa (Cervical)2.41Cell cycle arrest at G0-G1 phase
PANC-1 (Pancreas)1.47Disruption of DNA replication

These findings indicate that the compound may serve as a lead candidate for further development in cancer therapeutics.

Antimicrobial Activity

This compound has also shown notable antimicrobial properties. Studies report effective inhibition against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/ml
Escherichia coli50 µg/ml
Klebsiella pneumoniae50 µg/ml

The structure-activity relationship (SAR) analyses suggest that modifications in the benzothiazole ring can enhance antibacterial efficacy .

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was found to significantly increase the expression levels of p53 and activate caspase pathways, indicating a robust apoptotic response. Flow cytometry confirmed cell cycle arrest at the G0-G1 phase, suggesting a mechanism that may prevent further proliferation of cancer cells .

Case Study 2: Antimicrobial Activity Against Klebsiella pneumoniae

In another investigation focusing on antimicrobial properties, this compound exhibited comparable activity to standard antibiotics such as streptomycin against Klebsiella pneumoniae. The MIC values were recorded at 50 µg/ml, demonstrating potential for development as an alternative therapeutic agent against resistant strains .

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